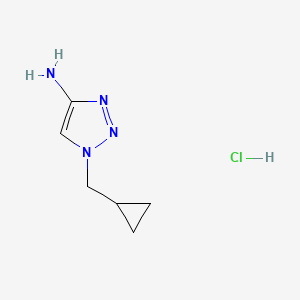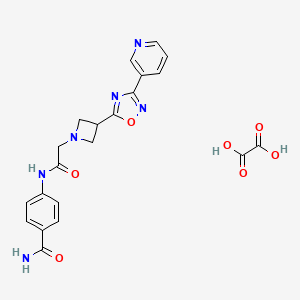
1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride is a chemical compound with potential applications in scientific research . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride consists of a triazole ring attached to a cyclopropylmethyl group . The InChI code for this compound is 1S/C6H10N4/c7-6-4-10(9-8-6)3-5-1-2-5/h4-5H,1-3,7H2 .Chemical Reactions Analysis
While specific chemical reactions involving 1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride are not detailed in the literature, triazole compounds are known for their versatility in chemical reactions . They can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives and Ligands
Researchers have developed methods to synthesize novel derivatives and ligands using triazol-4-amine structures. For instance, studies on the intramolecular amination of nonclassical cyclopropylmethyl cations have led to the creation of 1-amino-1-hydroxymethylcyclobutane derivatives, demonstrating the versatility of triazole-based compounds in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Skvorcova, Grigorjeva, & Jirgensons, 2017). Similarly, the synthesis of novel derivatives of 1,4,7-triazacyclononane highlights the adaptability of triazole compounds in creating ligands for biomimetic studies (Warden, Graham, Hearn, & Spiccia, 2001).
Acceleration of Cu-catalyzed Azide-alkyne Cycloaddition
Research into tailored ligand acceleration of the Cu-catalyzed azide-alkyne cycloaddition reaction has shown that triazole-containing compounds can significantly enhance reaction rates, demonstrating their utility in click chemistry for efficient molecule assembly. This has practical and mechanistic implications for synthesizing a wide array of products, from pharmaceuticals to polymers (Presolski, Hong, Cho, & Finn, 2010).
Novel Cycloaddition Reactions
An effective nitrilimine cycloaddition for the synthesis of 1,3,5-trisubstituted 1,2,4-triazole derivatives has been developed, showcasing the broad applicability of triazole-based chemistry in producing variously substituted triazole rings. This reaction is compatible with a wide range of substrates, further illustrating the compound's value in synthetic organic chemistry (Wang, Tseng, Lin, & Wong, 2011).
Development of Metal- and Oxidant-Free Synthesis Methods
A metal- and oxidant-free synthesis method has been created for fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly approach demonstrates the compound's potential in green chemistry applications, facilitating the synthesis of diverse structures without the need for hazardous metals or oxidants (Guo et al., 2021).
Safety and Hazards
Wirkmechanismus
The mode of action of such compounds often involves interaction with biological targets such as enzymes or receptors, leading to changes in biochemical pathways and cellular functions . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can influence their bioavailability and efficacy .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)triazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-6-4-10(9-8-6)3-5-1-2-5;/h4-5H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGITBUIJNJKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2602550.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2602551.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2602552.png)
![5-[(4-Tert-butylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2602553.png)


![5-[4-[4-(2-Chlorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2602557.png)

![Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2602564.png)
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2602565.png)


![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2602570.png)